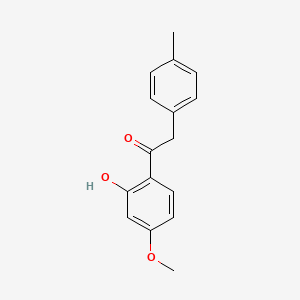
Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] is an organic compound with the molecular formula C14H10F4Cl2. It is also known by other names such as Bibenzyl, α,α,α’,α’-tetrafluoro-; α,α,α’,α’-Tetrafluorobibenzyl; and 1,1,2,2-Tetrafluoro-1,2-diphenylethane . This compound is characterized by the presence of two benzene rings connected by a tetrafluoroethane bridge, with chlorine atoms attached to the benzene rings.
Métodos De Preparación
The synthesis of Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] involves several steps. One common method is the reaction of 1,1,2,2-tetrafluoroethane with chlorobenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms on the benzene rings can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its unique chemical properties and reactivity.
Biology: Research is conducted to understand the biological interactions and potential effects of the compound on living organisms.
Medicine: The compound is investigated for its potential use in pharmaceuticals and drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparación Con Compuestos Similares
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] can be compared with other similar compounds such as:
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis-: This compound has a similar structure but lacks the chlorine atoms on the benzene rings.
Benzene,1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with methyl groups instead of chlorine atoms and a non-fluorinated ethanediyl bridge.
Benzene,1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: This compound has a similar structure but with methyl groups instead of fluorine atoms.
The uniqueness of Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] lies in its specific combination of fluorine and chlorine atoms, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F4/c15-11-5-1-9(2-6-11)13(17,18)14(19,20)10-3-7-12(16)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFJDYJVWUNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


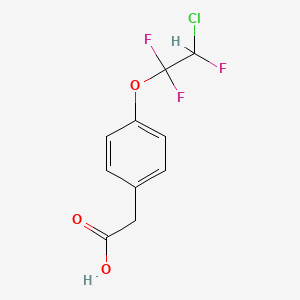

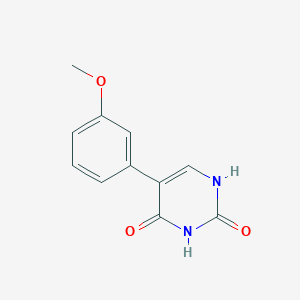


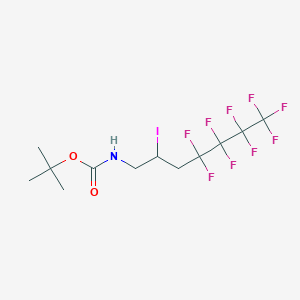
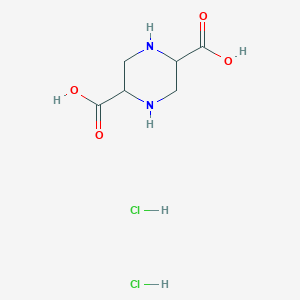

![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)

